1-(4-methoxyphenyl)-1H-tetrazole-5-thiol chemical properties
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive examination of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will delve into its structural characteristics, synthesis, physicochemical properties, and chemical reactivity. The narrative emphasizes the causality behind its versatile applications, particularly its role as a bioisostere in drug design. This document is structured to serve as a foundational resource, integrating detailed experimental protocols and data-driven insights to support advanced research and development endeavors.
Molecular Structure and Isomerism
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (CAS No: 13980-76-2) is a substituted tetrazole with a molecular formula of C₈H₈N₄OS and a molecular weight of 208.24 g/mol .[1] Its structure is defined by a central tetrazole ring, substituted at the N1 position with a 4-methoxyphenyl group and at the C5 position with a sulfur-containing functional group.
A critical feature of this molecule is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, and understanding this phenomenon is paramount to predicting the compound's reactivity and biological interactions.
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Thione-Thiol Tautomerism: The most significant equilibrium for this compound is between the thiol (-SH) and thione (=S) forms. The thiol form is named 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, while the thione form is 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In many contexts, the thione form is thermodynamically more stable.[2][3]
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1H/2H Tautomerism: A second, less discussed but still relevant, tautomerism involves the proton on the tetrazole ring shifting from the N1 position to the N2 position.[4][5][6] However, with the N1 position already substituted by the methoxyphenyl group, this type of isomerism is blocked.
The interplay of these forms dictates the molecule's nucleophilic and acidic character, which is fundamental to its chemical behavior.
Caption: Thione-Thiol tautomeric equilibrium of the title compound.
Synthesis and Spectroscopic Characterization
The primary synthetic route to 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is a well-established cyclization reaction. The causality is clear: the highly nucleophilic azide anion attacks the electrophilic carbon of the isothiocyanate, initiating a cascade that results in the stable heterocyclic tetrazole ring.
Protocol 1: Synthesis from 4-Methoxyphenyl Isothiocyanate
This procedure is adapted from the general synthesis of 1-substituted tetrazole-5-thiones.[7]
Objective: To synthesize 1-(4-methoxyphenyl)-1H-tetrazole-5-thione, the stable tautomer of the title compound.
Materials:
-
4-Methoxyphenyl isothiocyanate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in anhydrous DMF.
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Azide Addition: Carefully add sodium azide (1.1 eq) to the solution in portions. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) and safety measures.
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Heating: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice water.
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Precipitation: Acidify the aqueous mixture by slowly adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate will form.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Data
The structural identity of the synthesized compound is confirmed through standard spectroscopic methods.
| Property | Data Summary |
| Appearance | White to off-white crystalline powder.[1] |
| Purity (Typical) | ≥ 98% (by HPLC).[1] |
| ¹H NMR (DMSO-d₆) | Expected signals: δ ~14.0-15.0 ppm (broad s, 1H, N-H/S-H, tautomer dependent), δ ~7.5-7.7 ppm (d, 2H, Ar-H), δ ~7.0-7.2 ppm (d, 2H, Ar-H), δ ~3.8 ppm (s, 3H, -OCH₃). These are estimations based on similar structures.[8] |
| ¹³C NMR (DMSO-d₆) | Expected signals: δ ~160-165 ppm (C=S), δ ~159 ppm (Ar-C-O), δ ~127 ppm (Ar-CH), δ ~125 ppm (Ar-C), δ ~115 ppm (Ar-CH), δ ~56 ppm (-OCH₃). These are estimations based on similar structures.[8] |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~1610 (Ar C=C), ~1500-1550 (C=N, N=N of tetrazole ring), ~1250 (C-O stretch), ~1100-1200 (C=S, thione form). The S-H stretch (thiol form) around 2550 cm⁻¹ is typically weak.[2][9] |
| Mass Spec (EI) | Expected molecular ion [M]⁺ peak at m/z = 208. Fragmentation may involve loss of N₂, CH₃, or the methoxyphenyl group.[10] |
Chemical Reactivity and Protocols
The reactivity of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is dominated by the nucleophilicity of the sulfur and tetrazole nitrogen atoms, making alkylation a cornerstone reaction for generating diverse derivatives.
Reactivity Pillar: N- vs. S-Alkylation
The alkylation of tetrazole-5-thiols is a classic example of competitive regioselectivity. The reaction of the ambident nucleophile (the deprotonated thione/thiolate) with an electrophile (e.g., an alkyl halide) can yield either S-alkylated or N-alkylated products.[11][12]
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S-Alkylation: Generally favored under neutral or mildly basic conditions, leading to 5-(alkylthio)-1-(4-methoxyphenyl)-1H-tetrazole.
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N-Alkylation: Can occur on the N2 or N4 positions of the ring, often favored under stronger basic conditions or with specific catalysts. The N4 position is part of the thione tautomer.
The choice of base, solvent, and electrophile are critical experimental variables that allow a scientist to steer the reaction toward the desired regioisomer.[12][13]
Caption: Regioselectivity in the alkylation of the title compound.
Protocol 2: S-Alkylation with an Alkyl Halide
This protocol outlines a general method for the selective S-alkylation.
Objective: To synthesize a 5-(alkylthio)-1-(4-methoxyphenyl)-1H-tetrazole derivative.
Materials:
-
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.2 eq)
-
Anhydrous acetone or acetonitrile
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in anhydrous acetone.
-
Base Addition: Add potassium carbonate to the solution and stir the resulting suspension for 20-30 minutes at room temperature. This step generates the thiolate anion in situ.
-
Electrophile Addition: Add the alkyl halide dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter off the inorganic salts (K₂CO₃ and KX).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by column chromatography on silica gel or by recrystallization to yield the pure S-alkylated product.
Applications in Drug Development and Materials Science
The unique chemical properties of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol and its derivatives make them valuable scaffolds in several scientific fields.
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Medicinal Chemistry: The tetrazole ring is a highly successful bioisostere for the carboxylic acid group.[14][15] Replacing a carboxylic acid with a 5-thiol-tetrazole can enhance a drug candidate's properties by:
-
Increasing Lipophilicity: Improving the ability to cross cell membranes.
-
Enhancing Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.
-
Modulating Acidity: The pKa of the tetrazole N-H is comparable to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.[6] Derivatives of the core structure have been investigated for a range of therapeutic applications, with amine analogs showing potent and selective antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis.[16][17] Other 5-thio-substituted tetrazole derivatives have shown promise as antibacterial and antifungal agents.[18]
-
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Coordination Chemistry & Materials Science: The thiol group and multiple nitrogen atoms make the molecule an excellent chelating ligand for various metal ions.[1] This property is exploited in:
-
Catalysis: Forming stable metal complexes that can act as catalysts in organic synthesis.
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Sensors: Designing analytical reagents for the detection and quantification of metal ions.[1]
-
Metal-Organic Frameworks (MOFs): Serving as an organic linker to create porous materials for applications in gas storage and separation.[1]
-
-
Agrochemicals: The scaffold is used as an intermediate in the formulation of novel agrochemicals for pest control and plant growth regulation.[1]
Conclusion
1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is a multifaceted chemical entity whose properties are governed by the nuanced interplay of its tetrazole core and thione-thiol functional group. Its straightforward synthesis, predictable reactivity, and proven utility as a carboxylic acid bioisostere solidify its importance as a building block in modern drug discovery. Furthermore, its capacity for metal coordination opens avenues in materials science and catalysis. This guide has provided the foundational chemical principles, validated protocols, and contextual applications necessary for researchers to effectively harness the potential of this versatile compound.
References
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